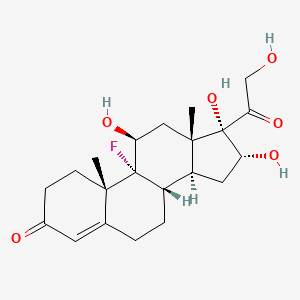

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione

Description

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione is a synthetic corticosteroid characterized by a fluorine atom at the C9 position and hydroxyl groups at C11β, C16α, C17, and C21. Its molecular formula is C₂₁H₂₉FO₇ (calculated based on structural analogs in and ), and it is classified under corticosteroids due to its anti-inflammatory and immunosuppressive properties. The compound’s structure is pivotal to its pharmacological activity, with the C9-fluoro substitution enhancing glucocorticoid receptor binding affinity and metabolic stability compared to non-fluorinated steroids like cortisol .

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h7,13-16,23,25-26,28H,3-6,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQQMCLQCSKJNC-OBYCQNJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CC(C4(C(=O)CO)O)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@H]([C@@]4(C(=O)CO)O)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601168330 | |

| Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337-02-0 | |

| Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pretriamcinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydrotriamcinolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRETRIAMCINOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549QHA3WRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Pretriamcinolone, also known as 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, is a glucocorticoid. The primary targets of this compound are the glucocorticoid receptors located in the cytoplasm of cells. These receptors play a crucial role in regulating the body’s immune response and inflammation.

Mode of Action

Pretriamcinolone acts by binding to the glucocorticoid receptors, forming a complex that then translocates into the nucleus. This complex binds to glucocorticoid response elements in the DNA and modifies the transcription of various genes. This leads to the production of lipocortins, proteins that inhibit phospholipase A2, an enzyme that releases arachidonic acid, a precursor of inflammatory mediators.

Biochemical Pathways

The action of Pretriamcinolone affects multiple biochemical pathways. By inhibiting phospholipase A2, it prevents the release of arachidonic acid and the subsequent production of prostaglandins and leukotrienes, potent mediators of inflammation. This results in a reduction of inflammation and immune response.

Pharmacokinetics

It is known that glucocorticoids like pretriamcinolone have a low solubility in blood, which may contribute to their slow rate of absorption from the injected site. They also have a low renal clearance rate. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, Excretion) properties of Pretriamcinolone.

Result of Action

The molecular and cellular effects of Pretriamcinolone’s action include a decrease in inflammation and suppression of the immune response. This is achieved through the reduction of inflammatory mediators and the suppression of migration of polymorphonuclear leukocytes, thereby reducing inflammation and swelling.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pretriamcinolone. For instance, the pH and temperature of the environment can affect the stability of the compound. Additionally, the presence of other substances or medications can influence its efficacy through potential interactions. .

Biochemical Analysis

Biochemical Properties

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors, leading to the modulation of gene expression and inhibition of pro-inflammatory cytokines. The compound also interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which is involved in the conversion of inactive cortisone to active cortisol .

Cellular Effects

The effects of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound inhibits the NF-κB signaling pathway, reducing the production of inflammatory mediators. It also affects the expression of genes involved in immune response and metabolism .

Molecular Mechanism

At the molecular level, 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione exerts its effects through binding interactions with glucocorticoid receptors. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The compound can inhibit or activate various enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione change over time. The compound is relatively stable under controlled conditions but can degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant toxicity. At high doses, it can cause adverse effects such as immunosuppression, metabolic disturbances, and organ toxicity .

Metabolic Pathways

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione is involved in several metabolic pathways. It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase and cytochrome P450 enzymes, affecting the metabolism of corticosteroids. The compound can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione is primarily within the cytoplasm and nucleus. The compound’s activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors play a crucial role in determining its function and efficacy .

Biological Activity

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, commonly known as Pretriamcinolone or Triamcinolone impurity C (CAS No. 337-02-0), is a synthetic glucocorticoid with significant biological activity. This compound is primarily recognized for its anti-inflammatory and immunosuppressive properties, making it relevant in the treatment of various inflammatory and autoimmune conditions.

The molecular formula of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione is C21H29FO6. It has a molecular weight of approximately 396.45 g/mol. The compound exhibits a melting point range of 257-260 °C and is predicted to decompose at higher temperatures .

The biological activity of this compound is primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and modulates the expression of genes involved in inflammation and immune response. This mechanism leads to:

- Inhibition of pro-inflammatory cytokines : Reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha.

- Suppression of immune cell activation : Decreases the proliferation and activity of T cells and B cells.

- Induction of apoptosis in activated lymphocytes : Promotes programmed cell death in overactive immune cells.

In vitro Studies

In vitro studies have demonstrated that 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione exhibits potent anti-inflammatory effects. The following table summarizes key findings from various studies:

In vivo Studies

Animal models have also been utilized to assess the efficacy of this compound in treating inflammatory conditions:

- Rheumatoid Arthritis Model : Administration of Pretriamcinolone significantly reduced paw swelling and joint inflammation in rats compared to control groups.

- Asthma Model : In a murine model of asthma, the compound decreased airway hyperresponsiveness and eosinophilic infiltration in lung tissues.

Case Studies

Several clinical case studies have highlighted the therapeutic potential of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione:

- Case Study on Allergic Rhinitis : A patient treated with intranasal Pretriamcinolone showed marked improvement in symptoms and a reduction in nasal inflammation after two weeks.

- Case Study on Autoimmune Disorders : Patients with systemic lupus erythematosus exhibited decreased disease activity scores when treated with this compound alongside standard immunosuppressive therapy.

Safety Profile

While 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione is effective in managing inflammation and autoimmune responses, it also carries potential side effects typical of glucocorticoids:

- Metabolic Effects : Risk of weight gain and glucose intolerance.

- Bone Health : Long-term use may lead to osteoporosis.

- Infection Risk : Immunosuppression can increase susceptibility to infections.

Scientific Research Applications

Applications in Scientific Research

The applications of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione span various fields within scientific research. Below are some key areas of application:

Pharmaceutical Development

This compound is utilized in the pharmaceutical industry primarily as an impurity reference standard for the quality control of Triamcinolone formulations. Its identification and quantification are crucial for ensuring the safety and efficacy of corticosteroid medications.

Analytical Chemistry

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione serves as a standard in chromatographic techniques such as High Performance Liquid Chromatography (HPLC). It aids in the assessment of purity levels and the detection of potential impurities in steroid formulations.

Biological Studies

Research studies have investigated the biological effects of this compound on various cellular pathways. For instance:

- Anti-inflammatory Effects : Studies have shown that compounds similar to Triamcinolone can modulate inflammatory responses in cells.

- Hormonal Activity : The steroidal structure allows for interactions with glucocorticoid receptors, influencing gene expression related to stress response and immune function.

Case Study 1: Quality Control in Steroid Manufacturing

A study published in a pharmaceutical journal highlighted the importance of monitoring impurities like 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione during the manufacturing process of Triamcinolone. The researchers utilized HPLC to quantify this impurity and establish acceptable limits to ensure product safety.

In a biological assay examining the anti-inflammatory properties of corticosteroids, researchers compared the effects of Triamcinolone with its impurities. The findings suggested that while Triamcinolone exhibited significant anti-inflammatory activity, the presence of impurities like 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione did not significantly alter its efficacy but required monitoring for safety assessments.

Comparison with Similar Compounds

Flurandrenolone (6α-Fluoro-11β,16α,17α,21-tetrahydroxypregn-4-ene-3,20-dione)

- Structural Differences :

- Fluorine at C6α instead of C7.

- Additional hydroxyl group at C17α (vs. unspecified stereochemistry at C17 in the target compound).

- Implications :

Fluocinolone Acetonide (6α,9-Difluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone)

- Structural Differences :

- Two fluorine atoms at C6α and C8.

- Δ1,4-diene structure increases glucocorticoid potency.

- 16,17-Acetonide group improves lipid solubility for dermal penetration.

- Implications :

Dihydrotriamcinolone (9α-Fluoro-11α,16α,17α,21-tetrahydroxypregn-4-ene-3,20-dione)

- Structural Differences :

- Fluorine at C9α (vs. unspecified stereochemistry in the target compound).

- Hydroxyl group at C11α (vs. C11β).

- Implications: C11α-OH reduces glucocorticoid receptor binding compared to C11β analogs, diminishing potency. C9α-fluoro still enhances metabolic stability over non-fluorinated steroids .

Dexamethasone Derivatives (e.g., Dexamethasone Impurity F: 9-Fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione)

- Structural Differences :

- 16α-Methyl group instead of 16α-hydroxyl.

- Δ1,4-diene structure increases binding affinity.

- Implications :

Structural and Pharmacological Data Table

*Calculated based on analogous structures in and .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 9-Fluoro-11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione to minimize impurities?

- Methodological Answer : Synthesis optimization requires rigorous control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, fluorination at the C9 position must avoid over-substitution, which can lead to byproducts like 9,11-epoxy derivatives . Impurity profiling using HPLC-MS with reference standards (e.g., Dexamethasone Impurity F, CAS 382-67-2) is critical for identifying and quantifying intermediates such as 9-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione . Reaction progress should be monitored via TLC or NMR to confirm stereochemical integrity at C11β and C16α positions .

Q. What analytical techniques are most reliable for structural elucidation of this compound and its derivatives?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, HSQC) are essential for confirming the molecular formula (C₂₂H₂₉FO₄) and stereochemistry. For instance, NOESY experiments can resolve ambiguities in the spatial arrangement of hydroxyl groups at C11β, C16α, and C17 . X-ray crystallography is recommended for absolute configuration determination, particularly for derivatives like 21-acetate esters, where crystallinity is higher .

Q. How do researchers address discrepancies in reported LogP values for this compound?

- Methodological Answer : Experimental LogP values can vary due to differences in solvent systems or measurement techniques (e.g., shake-flask vs. chromatographic methods). Computational tools like XLogP3 (reported as 1.7–2.2) should be cross-validated with experimental data from reversed-phase HPLC retention times using a C18 column and acetonitrile/water gradients . Discrepancies may arise from protonation states of the 21-hydroxyl group under varying pH conditions .

Advanced Research Questions

Q. What experimental designs are recommended for studying the glucocorticoid receptor (GR) binding affinity of this compound compared to dexamethasone?

- Methodological Answer : Use competitive binding assays with radiolabeled dexamethasone (³H-labeled) in GR-expressing cell lines (e.g., COS-7). Include negative controls with GR antagonists (e.g., mifepristone) and validate results via luciferase reporter assays under dexamethasone-responsive promoters. Structural modifications at C16α (methyl group) and C9 (fluorine) significantly influence binding kinetics; molecular docking simulations (e.g., AutoDock Vina) can predict interactions with GR’s ligand-binding domain .

Q. How can researchers resolve contradictions in bioactivity data caused by stereochemical heterogeneity?

- Methodological Answer : Stereochemical purity must be verified using chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy. For example, the 16α-methyl configuration is critical for anti-inflammatory activity, while 16β-methyl analogs show reduced potency . Batch-to-batch variability in stereochemical composition (e.g., C11β vs. C11α hydroxyl orientation) can be mitigated by strict control of hydrogenation conditions during synthesis .

Q. What strategies are effective for stabilizing this compound under physiological conditions during in vitro studies?

- Methodological Answer : Degradation pathways include oxidation at C3/C20 ketones and dehydration of hydroxyl groups. Stabilization methods involve:

- Storing solutions in amber vials at -20°C with antioxidants (e.g., BHT).

- Using deuterated solvents (e.g., DMSO-d6) to slow proton exchange reactions in NMR studies .

- Formulating with cyclodextrins to protect labile hydroxyl groups .

Q. How should researchers design impurity profiling studies for regulatory compliance?

- Methodological Answer : Follow ICH Q3A/B guidelines using pharmacopeial reference standards (e.g., EP Impurities C, D, F). Employ LC-MS/MS with a C8 column (5 µm, 150 mm × 4.6 mm) and 0.1% formic acid in mobile phases to separate and quantify impurities like 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione (CAS 426-17-5) . Forced degradation studies (acid/base hydrolysis, oxidative stress) must correlate impurity peaks with stability-indicating parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.